molecular formula C18H17NO3 B5687364 ethyl 4-(cinnamoylamino)benzoate CAS No. 38108-09-7

ethyl 4-(cinnamoylamino)benzoate

Cat. No.: B5687364
CAS No.: 38108-09-7
M. Wt: 295.3 g/mol
InChI Key: MJJZJQCDMKLAAV-MDWZMJQESA-N
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Description

Ethyl 4-(cinnamoylamino)benzoate is an organic compound with the molecular formula C18H17NO3. It is a derivative of benzoic acid and cinnamic acid, featuring an ester functional group. This compound is known for its unique chemical structure, which combines the aromatic properties of both benzoic and cinnamic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(cinnamoylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine to form 4-(cinnamoylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cinnamoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(cinnamoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(cinnamoylamino)benzoate can be compared with other similar compounds, such as:

  • Ethyl 2-(cinnamoylamino)benzoate
  • Ethyl 4-(decanylamino)benzoate
  • Ethyl 4-(phthalimidomethylamino)benzoate

These compounds share similar structural features but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZJQCDMKLAAV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352674
Record name ST50183211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38108-09-7
Record name NSC204560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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